molecular formula C19H15F2N3O2 B11063888 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11063888
M. Wt: 355.3 g/mol
InChI Key: KAGLQCTYDKULBX-UHFFFAOYSA-N
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Description

7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused imidazo[4,5-b]pyridine ring system, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the 3,4-difluorophenyl and 3-methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-difluorophenyl)-1-(3-hydroxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
  • 7-(3,4-difluorophenyl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Uniqueness

Compared to similar compounds, 7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one stands out due to its specific substitution pattern, which may confer unique biological activity and selectivity. The presence of both methoxy and difluorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15F2N3O2

Molecular Weight

355.3 g/mol

IUPAC Name

7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H15F2N3O2/c1-26-13-4-2-3-12(8-13)24-10-22-19-18(24)14(9-17(25)23-19)11-5-6-15(20)16(21)7-11/h2-8,10,14H,9H2,1H3,(H,23,25)

InChI Key

KAGLQCTYDKULBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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